Product packaging for Hericenone B(Cat. No.:)

Hericenone B

Cat. No.: B1254298
M. Wt: 433.5 g/mol
InChI Key: ZJTHOPGQZOXEJX-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hericenone B is a bioactive phenolic compound isolated from the fruiting bodies of the medicinal mushroom Hericium erinaceus , commonly known as Lion's Mane . It was first identified as a novel cytotoxic principle from this fungus, highlighting its early research significance in cell toxicity studies . This compound belongs to the class of hericenones, which are meroterpenoids derived from orsellinic acid and are characteristic secondary metabolites of the Hericium erinaceus fruiting body . The primary research interest in this compound, along with other hericenones, stems from its potential neuroprotective properties. These compounds have been investigated for their ability to stimulate the synthesis of Nerve Growth Factor (NGF) . NGF is a critical protein for the growth, maintenance, and survival of neurons, making it a key target for research into neurodegenerative conditions and neuronal health . The stimulation of NGF biosynthesis suggests that this compound may support neuronal differentiation and survival in vitro, positioning it as a valuable compound for neuroscientific research and the study of mechanisms relevant to cognitive function . Researchers utilize this compound to explore its effects on cellular pathways and its potential cytoprotective or cytotoxic mechanisms, depending on the cell type and context. Please note that this product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H31NO4 B1254298 Hericenone B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H31NO4

Molecular Weight

433.5 g/mol

IUPAC Name

6-[(2E)-3,7-dimethyl-5-oxoocta-2,6-dienyl]-7-hydroxy-5-methoxy-2-(2-phenylethyl)-3H-isoindol-1-one

InChI

InChI=1S/C27H31NO4/c1-18(2)14-22(29)15-19(3)10-11-23-24(32-4)16-21-17-28(27(31)25(21)26(23)30)13-12-20-8-6-5-7-9-20/h5-10,14,16,30H,11-13,15,17H2,1-4H3/b19-10+

InChI Key

ZJTHOPGQZOXEJX-VXLYETTFSA-N

SMILES

CC(=CC(=O)CC(=CCC1=C(C=C2CN(C(=O)C2=C1O)CCC3=CC=CC=C3)OC)C)C

Isomeric SMILES

CC(=CC(=O)C/C(=C/CC1=C(C=C2CN(C(=O)C2=C1O)CCC3=CC=CC=C3)OC)/C)C

Canonical SMILES

CC(=CC(=O)CC(=CCC1=C(C=C2CN(C(=O)C2=C1O)CCC3=CC=CC=C3)OC)C)C

Synonyms

hericenone B

Origin of Product

United States

Isolation and Structural Elucidation of Hericenone B

Methodologies for Isolation from Fungal Fruiting Bodies and Mycelia

Hericenone B is naturally found in and isolated from the fruiting bodies of the medicinal mushroom Hericium erinaceus. caldic.comtandfonline.com While other related compounds, such as erinacines, are typically isolated from the mycelia, hericenones are predominantly extracted from the mushroom's fruiting body. caldic.com

The isolation process is a meticulous procedure involving several stages of extraction and purification. A general workflow is outlined below:

Extraction : The process typically begins with fresh or freeze-dried fruiting bodies of Hericium erinaceus. floydfungi.ch These are ground and then subjected to exhaustive extraction with an organic solvent, most commonly ethanol (B145695) or acetone, at room temperature over several days. tandfonline.comfloydfungi.chacs.org

Solvent Partitioning : The resulting crude extract is concentrated under reduced pressure to remove the solvent. This concentrated residue is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. tandfonline.comacs.org This step separates compounds based on their solubility, with this compound typically concentrating in the less polar fractions like the chloroform-soluble portion. tandfonline.com

Chromatographic Purification : The active fraction is then subjected to repeated column chromatography for further purification. floydfungi.ch Silica gel is a common stationary phase used in this process. tandfonline.com Elution with a gradient of solvents allows for the separation of different compounds. Subsequently, more advanced chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) using an Octadecylsilyl (ODS) column, are employed to isolate the pure compound. tandfonline.com

This multi-step purification strategy is essential to separate this compound from a complex mixture of other metabolites present in the fungal extract, including other hericenones (C, D, and E). floydfungi.ch

Spectroscopic Techniques for Comprehensive Structural Characterization

Once isolated, the definitive structure of this compound was determined through the application of various spectroscopic methods. These techniques provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry. The primary methods used include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are fundamental techniques for structural elucidation. ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton of the molecule. The spectral data for this compound, as reported in scientific literature, were crucial for its initial identification. floydfungi.ch

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. researchgate.netlcms.cz This technique confirms the elemental composition of this compound.

The combined data from these spectroscopic analyses allowed researchers to piece together the planar structure and key functional groups of the molecule.

Table 1: Selected Spectroscopic Data for this compound
TechniqueObservationInference
¹H NMRPresence of signals in aromatic, olefinic, and aliphatic regions.Confirms the presence of a substituted benzene (B151609) ring, double bonds in the side chain, and methyl/methylene groups.
¹³C NMRSignals corresponding to carbonyl carbons, aromatic carbons, and carbons in the geranyl-like side chain.Details the carbon framework, including the isoindolinone core and the terpenoid side chain.
HRMSProvides an exact mass measurement.Determines the precise molecular formula of the compound.

Historical Revisions and Definitive Confirmation of this compound Chemical Structure

The structural elucidation of natural products can be a complex process, and initial assignments are sometimes subject to revision. This was the case for this compound.

The compound was first isolated and its structure proposed by Kawagishi et al. in 1990. caldic.comnih.gov This initial proposal described a specific arrangement of the atoms within the molecule. However, subsequent work in the field of total synthesis led to a critical re-evaluation of this proposed structure.

In 2014, a study focusing on the divergent total synthesis of several bioactive resorcinols from Hericium erinaceus, including this compound, provided conclusive evidence for a structural revision. researchgate.netacs.org The research demonstrated that the originally proposed structure was incorrect. The synthesis of the proposed molecule and comparison of its spectroscopic data with that of the natural product did not match.

The definitive structure was established to be a carbonyl regioisomer at the lactam moiety . researchgate.netacs.org This means the position of a carbonyl group (C=O) within the isoindolinone ring system was different from the initial proposal. The total synthesis of this revised structure yielded a compound whose spectroscopic data (¹H and ¹³C NMR) were identical to those of the naturally isolated this compound, thus unambiguously confirming its correct chemical architecture. nih.govresearchgate.net This revision highlights the power of total synthesis as a tool for verifying and, when necessary, correcting the structures of complex natural products.

Biosynthesis of Hericenone B

Polyketide Synthase (PKS) Pathways in Fungi

Polyketide synthases (PKSs) are a group of enzymes responsible for the biosynthesis of polyketides, a diverse class of natural products with a wide range of biological activities. In fungi, PKSs are typically classified as Type I, Type II, or Type III based on their domain architecture and mechanism of action. Orsellinic acid, a key precursor for hericenone B, is biosynthesized by Type I PKS in fungi. nih.govbiorxiv.orgmdpi.com This process involves the iterative condensation of acetyl-CoA and malonyl-CoA extender units. ontosight.ai

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

Biosynthetic gene clusters (BGCs) are genomic regions that contain genes encoding the enzymes and regulatory proteins required for the biosynthesis of a specific secondary metabolite. Identifying the BGC responsible for hericenone biosynthesis in H. erinaceus has been a crucial step in understanding its production. Bioinformatic analysis of the H. erinaceus genome has led to the identification of candidate BGCs potentially involved in the synthesis of orsellinic acid-derived meroterpenoids. nih.govbiorxiv.orgmdpi.com

Research has identified a putative hericenone BGC in the genome of H. erinaceus. nih.govbiorxiv.orgmdpi.com This cluster is believed to contain genes encoding a non-reducing polyketide synthase (NR-PKS), designated HerA, which is responsible for synthesizing orsellinic acid. nih.govmdpi.comnih.gov While a prenyltransferase-encoding gene was not initially found within this specific BGC, it is common in basidiomycete fungi for enzymes involved in a pathway to be located at different genomic loci. nih.govbiorxiv.org A putative geranyltransferase, potentially involved in a subsequent prenylation step, has been identified outside the core BGC. nih.govbiorxiv.org

Elucidation of Key Enzymatic Steps and Precursor Metabolites (e.g., Orsellinic Acid Derivatives)

The biosynthesis of this compound starts with the polyketide precursor, orsellinic acid. nih.govbiorxiv.orgmdpi.com Orsellinic acid is synthesized by the non-reducing PKS HerA through the condensation of acetyl-CoA and malonyl-CoA. nih.govmdpi.comnih.gov

A key enzymatic step following the formation of orsellinic acid is its reduction to orsellinic aldehyde. This reaction is catalyzed by a carboxylic acid reductase (CAR), designated HerB in H. erinaceus. nih.govbiorxiv.orgmdpi.com Orsellinic aldehyde serves as a central intermediate in the biosynthesis of hericenones, erinacerins, and hericerin. nih.govbiorxiv.org

Subsequently, prenylation of the orsellinic aldehyde scaffold occurs. While the specific prenyltransferase responsible for this compound biosynthesis in H. erinaceus is still under investigation, a putative geranyltransferase, HerC, has been identified as a potential candidate. nih.govbiorxiv.orgbiorxiv.org Prenylation involves the addition of an isoprenoid unit, such as a geranyl group, to the aromatic core structure.

Following prenylation, further enzymatic modifications, likely involving tailoring enzymes such as flavoproteins, monooxygenases, short-chain dehydrogenases/reductases (SDRs), and aldehyde dehydrogenases, are required to functionalize the orsellinic core structure and complete the biosynthesis of this compound. researchgate.net

The proposed initial steps of hericenone biosynthesis are summarized in the table below:

Enzymatic StepEnzyme InvolvedPrecursor/SubstrateProduct
Orsellinic Acid SynthesisHerA (NR-PKS)Acetyl-CoA, Malonyl-CoAOrsellinic acid
Carboxylic Acid ReductionHerB (CAR)Orsellinic acidOrsellinic aldehyde
Prenylation (Putative)HerC (PT)Orsellinic aldehyde, Geranyl pyrophosphatePrenylated Orsellinic Aldehyde

Note: This table represents the initial proposed steps based on current research.

Strategies for Heterologous Expression and Reconstitution of Biosynthetic Pathways

To further understand the enzymatic steps and facilitate the production of this compound and related meroterpenoids, strategies involving heterologous expression and reconstitution of the biosynthetic pathway have been employed. Heterologous expression involves introducing the genes encoding the biosynthetic enzymes from H. erinaceus into a suitable host organism that is easier to cultivate and manipulate, such as Aspergillus oryzae. nih.govmdpi.comnih.govresearchgate.netnih.gov

Successful heterologous expression of the genes encoding HerA and HerB in Aspergillus oryzae has been reported, leading to the production of orsellinic acid and orsellinic aldehyde, respectively. nih.govmdpi.comnih.govresearchgate.net This demonstrates the functional activity of these H. erinaceus enzymes in a different fungal host.

Ongoing research aims to reconstitute the full biosynthetic pathway in heterologous hosts by co-expressing all the necessary genes, including those for the prenyltransferase and tailoring enzymes. nih.govresearchgate.netnih.govbiorxiv.org Reconstituting the complete pathway in vitro or in vivo in a heterologous system offers several advantages, including:

Validation of Gene Function: Confirming the specific role of each enzyme in the pathway.

Enhanced Production: Potentially achieving higher yields of this compound compared to extraction from the native mushroom.

Pathway Engineering: Modifying the pathway to produce analogs or optimize production.

Detailed Mechanistic Studies: Enabling in-depth analysis of enzymatic mechanisms.

Efforts to reconstitute the full pathway are ongoing and are expected to pave the way for large-scale production of hericenones and other valuable meroterpenoids. nih.govresearchgate.netnih.govbiorxiv.org

Chemical Synthesis and Derivatization of Hericenone B and Analogues

Total Synthesis Strategies and Methodological Advancements

Total synthesis strategies for hericenones, including Hericenone B, often involve the construction of the characteristic resorcinol (B1680541) or phthalide (B148349) core and the attachment of the geranyl side chain. Methodological advancements in this field have focused on efficient and regioselective reactions to assemble these complex structures.

One notable strategy involves the use of a suitably functionalized 5′-oxidized geranyl phthalide as a common intermediate. cancer.govnih.govacs.org This intermediate can be obtained through reactions such as Stille coupling between the phthalide core and the side chain. cancer.govnih.gov Divergent functional group manipulations from this common intermediate allow for the synthesis of a series of related natural products, including this compound. cancer.govfigshare.comnih.gov

Another approach to constructing the geranyl-resorcinol framework involves starting from non-aromatic substrates and building the structure in a concise manner. thieme-connect.com Key steps in various total syntheses have included Michael–Claisen condensation, CuBr₂-mediated one-pot multifunctionalization, CsF-assisted Stille coupling, palladium(0)-catalyzed decarboxylative geranyl migration and aromatization, and ether–phenol rearrangement followed by Pd(OAc)₂-catalyzed carbonylative ring closure. acs.orgacs.orgresearchgate.net

The total synthesis of this compound specifically confirmed the revised structure, identifying it as the carbonyl regioisomer at the lactam moiety, distinct from the initially proposed structure. acs.orgcancer.govfigshare.comnih.gov

Diverse Synthetic Routes to this compound and Related Hericenones

Diverse synthetic routes have been developed to access this compound and other hericenones, reflecting the complexity and structural variety within this class of compounds. These routes often differ in the order of key bond formations and the specific reactions employed.

For this compound, a synthetic route involved installing the crucial C5′-oxygen functionality at an early stage through alkylation by an α-cyano ethoxyethyl ether. acs.orgcancer.govfigshare.comnih.gov This intermediate then served as a precursor for the synthesis of this compound and other related compounds through subsequent functional group transformations. acs.orgcancer.govfigshare.comnih.gov

Synthetic strategies for other hericenones, such as hericenones C–H, have involved the straightforward construction of the resorcinol core and geranyl side chain, followed by assembly of the natural product skeleton via sequential O-geranylation and a clay/zeolite-mediated O → C rearrangement reaction, and a biomimetic cyclization. acs.orgnih.govresearchgate.netresearchgate.net These diverse routes highlight the adaptability of synthetic methodologies to the specific structural features of different hericenones.

Semi-synthetic Approaches for Structural Modification

While total synthesis provides access to the complete molecular structure, semi-synthetic approaches involve using naturally isolated hericenones as starting materials for chemical modifications. These methods are valuable for producing analogues with subtle structural variations that may be difficult or inefficient to obtain solely through total synthesis.

Information regarding specific semi-synthetic routes applied directly to this compound is less detailed in the provided context compared to total synthesis. However, the broader context of hericenone research suggests that semi-synthetic modification of isolated compounds or key synthetic intermediates could be employed to generate a wider range of derivatives for biological screening. For instance, modifications of fatty acid side chains or alterations to the aromatic core are potential avenues for semi-synthetic exploration, building upon the structural motifs present in natural hericenones.

Rational Design and Synthesis of Novel this compound Analogues for Research Purposes

Rational design and synthesis of novel this compound analogues are undertaken to investigate the relationship between chemical structure and biological activity. By systematically modifying specific parts of the this compound molecule, researchers can identify the structural features responsible for its observed effects and potentially develop compounds with enhanced or altered properties.

The synthesis of analogues often involves variations in the side chain, modifications of the aromatic core, or alterations to the lactam moiety. For example, studies on hericenone analogues have explored the impact of different fatty acid side chains on biological activity. portico.orgacs.org The synthesis of hericenone C–H derivatives has allowed for structure-activity relationship evaluations. cjnmcpu.comresearchgate.netresearchgate.net

The rational design process is guided by findings from biological assays and computational modeling, aiming to create molecules with improved potency, selectivity, or pharmacokinetic properties. The synthetic routes developed for total synthesis provide a foundation for the preparation of these designed analogues, often involving similar key reactions and strategies but with modified starting materials or intermediates. The synthesis of analogues is crucial for understanding the molecular mechanisms of this compound and exploring its potential therapeutic applications.

Here is a table of the chemical compounds mentioned and their corresponding PubChem CIDs:

Compound NamePubChem CID
This compound14482559
Hericenone A11782478
Hericenone INot readily available in the provided context, but mentioned in synthesis alongside A and B. acs.orgcancer.govfigshare.comnih.govmedchemexpress.com
Hericenone C15658905
Hericenone D15658906
Hericenone ENot readily available in the provided context, but mentioned alongside C and D. portico.orgacs.org
Hericenone FNot readily available in the provided context, but mentioned alongside G and H. cjnmcpu.comwikipedia.org
Hericenone GNot readily available in the provided context, but mentioned alongside F and H. cjnmcpu.comwikipedia.org
Hericenone H10416073
Hericenone JNot readily available in the provided context, but mentioned in synthesis. acs.orgacs.orgontosight.ai
Erinacerin ANot readily available in the provided context, but mentioned in synthesis alongside this compound. acs.orgcancer.govfigshare.comnih.gov
Erinacerin BNot readily available in the provided context, but mentioned in synthesis alongside this compound. acs.orgcancer.govfigshare.comnih.gov
HericerinNot readily available in the provided context, but mentioned in synthesis. cjnmcpu.comacs.orgresearchgate.net
Hericenone ZNot readily available in the provided context, but mentioned as a revised structure. acs.orgacs.orgnih.govresearchgate.netnih.gov
Hericenone LNot readily available in the provided context, but mentioned. cjnmcpu.comthieme-connect.com
Hericenone KNot readily available in the provided context, but mentioned. cjnmcpu.com
Hericenol ANot readily available in the provided context, but mentioned in synthesis. acs.orgacs.org
Hericenol BNot readily available in the provided context, but mentioned in synthesis alongside this compound. acs.orgcancer.govfigshare.comnih.gov
Hericenol CNot readily available in the provided context, but mentioned in synthesis alongside this compound. acs.orgcancer.govfigshare.comnih.gov
Hericenol DNot readily available in the provided context, but mentioned in synthesis alongside this compound. acs.orgcancer.govfigshare.comnih.gov

Data Table: Examples of Hericenone Synthesis Strategies

Hericenone Target(s)Key Synthetic StrategyKey Reactions MentionedCommon Intermediate Used?Reference
Hericenones A, B, I, Hericenols B–D, Erinacerins A, BDivergent synthesis from a 5′-oxidized geranyl phthalide. cancer.govnih.govacs.orgStille coupling, alkylation by α-cyano ethoxyethyl ether, divergent functional group manipulations. acs.orgcancer.govfigshare.comnih.govacs.orgYes cancer.govnih.govacs.org acs.orgcancer.govfigshare.comnih.govacs.org
Hericenones C–HConstruction of resorcinol core and geranyl side chain, O-geranylation, O → C rearrangement, biomimetic cyclization. acs.orgnih.govresearchgate.netresearchgate.netO-geranylation, clay/zeolite-mediated O → C rearrangement, biomimetic cyclization. acs.orgnih.govresearchgate.netresearchgate.netNo (core and side chain constructed) acs.orgnih.govresearchgate.netresearchgate.net
Hericenone J, Hericenol APalladium(0)-catalyzed decarboxylative geranyl migration and aromatization. acs.orgacs.orgPalladium(0)-catalyzed decarboxylative geranyl migration, aromatization. acs.orgacs.orgYes (common strategy) acs.orgacs.org
HericerinEther–phenol rearrangement, Pd(OAc)₂-catalyzed carbonylative ring closure. acs.orgresearchgate.netEther–phenol rearrangement, Pd(OAc)₂-catalyzed carbonylative ring closure. acs.orgresearchgate.netNo acs.orgresearchgate.net

Pharmacological and Biological Activities of Hericenone B: Mechanistic Investigations

Neurotrophic and Neuroprotective Modulations

Hericenone B, as part of the hericenone class, has been investigated for its potential neurotrophic and neuroprotective effects. While some hericenones, particularly C, D, E, and H, have shown more prominent activity in stimulating NGF synthesis, research into this compound's specific mechanisms within this category is ongoing nih.govrestorativemedicine.orgtandfonline.comtandfonline.com.

Induction and Regulation of Nerve Growth Factor (NGF) Synthesis and Secretion

Hericenones, including this compound, are found in the fruiting body of Hericium erinaceus and have been shown to stimulate the biosynthesis of nerve growth factor (NGF) in vitro restorativemedicine.orgtandfonline.comtandfonline.com. NGF is a crucial neurotrophic factor involved in the differentiation, growth, survival, and plasticity of neurons nih.govtandfonline.com. While Hericenones C, D, E, and H have demonstrated notable NGF-stimulating activity in mouse astroglial cells, the specific contribution and mechanism of this compound to NGF synthesis and secretion require further detailed investigation restorativemedicine.orgtandfonline.comtandfonline.com. Some studies suggest that while Hericenones C-E can stimulate NGF production, they may not directly increase NGF mRNA expression in certain cell lines, indicating potentially different regulatory mechanisms rsc.orgtandfonline.com.

Table 1: NGF Secretion by Mouse Astroglial Cells in the Presence of Hericenones (at 33 µg/mL)

CompoundNGF Secreted (pg/mL)
Hericenone C23.5 ± 1.0
Hericenone D10.8 ± 0.8
Hericenone E13.9 ± 2.1
Hericenone H45.1 ± 1.1
ControlNot specified

Note: Data for this compound at this specific concentration was not available in the provided snippets focusing on this table.

Mechanisms of Neurite Outgrowth Enhancement in Neuronal Cell Models

Hericenones have been shown to enhance neurite outgrowth in neuronal cell models, such as PC12 cells, particularly in the presence of NGF rsc.orgresearchgate.netresearchgate.netnih.govrsc.org. While Hericenone E has been more extensively studied in this regard, demonstrating potentiation of NGF-induced neurite outgrowth via the MEK/ERK and PI3K/Akt signaling pathways, the specific mechanisms by which this compound influences neurite outgrowth require further elucidation rsc.orgresearchgate.netresearchgate.netnih.govrsc.org. Some research indicates that hericenones may not promote neurite outgrowth alone but can significantly increase the percentage of neurite-bearing cells when combined with low concentrations of NGF rsc.orgresearchgate.netrsc.org. This suggests a synergistic effect with NGF signaling pathways rsc.orgresearchgate.netresearchgate.netnih.govrsc.org.

Effects on Myelination Processes in Preclinical In Vitro and In Vivo Models

Research suggests that extracts of Hericium erinaceus, containing hericenones and erinacines, may have a regulatory effect on myelination processes in vitro, particularly after myelin damage nih.govfrenchmush.com. Myelination is crucial for efficient nerve signal transmission, and its impairment is linked to serious nervous system diseases nih.gov. While studies have indicated that Hericium erinaceus extract can promote the normal development of cultured cerebellar cells and potentially accelerate the myelination process in vitro, the specific role of this compound in these effects has not been clearly delineated in the provided information nih.govfrenchmush.com. The neuroregenerative properties linked to hericenones and erinacines, including their ability to cross the blood-brain barrier, are thought to contribute to supporting neuroregeneration, which could indirectly influence myelination nih.govrestorativemedicine.orgfrenchmush.com.

Modulation of Neurogenesis Pathways in Relevant Cellular and Animal Models

Bioactive compounds from Hericium erinaceus, including hericenones and erinacines, have been shown to enhance NGF synthesis, thereby supporting neuronal survival, synaptic plasticity, and regeneration researchgate.netresearchgate.net. These compounds are positioned as potential therapeutic candidates for neurodegenerative diseases characterized by synaptic loss and cognitive impairment researchgate.net. Preclinical studies with Hericium erinaceus extracts have indicated improvements in hippocampal and cerebellar neurogenesis in aged mice mdpi.commdpi.com. While hericenones are generally associated with stimulating NGF synthesis, which is a key factor in neurogenesis, the specific impact of this compound on distinct neurogenesis pathways requires further targeted research nih.govresearchgate.netresearchgate.netmdpi.com.

Cellular Neuroprotection Against Oxidative Stress and Endoplasmic Reticulum Stress

Hericium erinaceus is known for its potential neuroprotective properties, including the ability to protect nerve cells from death caused by oxidative stress and endoplasmic reticulum (ER) stress nih.govresearchgate.net. Some hericenone analogues, such as 3-hydroxyhericenone F, have demonstrated protective activity against ER stress-dependent cell death in neuronal cell lines tandfonline.comexamine.comresearchgate.netsciopen.comacs.org. While this compound is a component of Hericium erinaceus, and the mushroom extract as a whole exhibits antioxidative effects, specific detailed research on this compound's direct mechanisms of action against oxidative stress and ER stress appears limited in the provided search results nih.govmdpi.comresearchgate.netacs.org. Studies on other hericenones suggest that the presence of specific functional groups, like a hydroxy group at C-1' in the side chain, might be necessary for the suppression of certain types of ER stress-induced toxicity acs.org.

Anti-Inflammatory Mechanisms

Hericium erinaceus and its components, including hericenones and erinacines, exhibit anti-inflammatory properties mdpi.comresearchgate.netnih.gov. These compounds can contribute to reducing neuroinflammation and chronic systemic inflammation by modulating key inflammatory pathways mdpi.comnih.gov. Mechanisms include the inhibition of COX-2 (cyclooxygenase-2), which reduces the synthesis of prostaglandin (B15479496) E2 (PGE2), a mediator of inflammation mdpi.comnih.gov. Additionally, Hericium erinaceus extracts can suppress iNOS (inducible nitric oxide synthase) expression, leading to reduced nitric oxide production, which is associated with chronic inflammation mdpi.comnih.gov. While hericenones in general are implicated in these anti-inflammatory effects, specific research detailing the precise anti-inflammatory mechanisms of this compound was not prominently featured in the provided search results, which focused more on other hericenones like Hericenone C in the context of anti-inflammatory pathways such as NF-κB and Nrf2/HO-1 signaling nih.govresearchgate.net.

Downregulation of Inflammasome Network Components (e.g., NLRP3, ASC, Pro-caspase-1)

Research on Hericium erinaceus has indicated anti-inflammatory mechanisms involving the inflammasome network. Studies have shown the downregulation of expression levels of components such as ASC, NLRP3, and pro-caspase-1 by H. erinaceus extracts. fishersci.co.uk The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by mediating caspase-1 activation and the subsequent secretion of pro-inflammatory cytokines like IL-1β and IL-18. fishersci.canih.govnih.gov Aberrant activation of the NLRP3 inflammasome is linked to various inflammatory disorders. fishersci.ca While studies on the whole extract suggest an effect on this pathway, direct evidence specifically detailing this compound's impact on the downregulation of NLRP3, ASC, or pro-caspase-1 expression warrants further investigation.

Inhibition of Nuclear Factor-kappa B (NF-κB) Signaling Pathway Activation

Hericenones, including this compound, have been shown to exert anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway. The NF-κB pathway is central to inflammation, regulating the transcription of pro-inflammatory genes. unitedchem.comguidetopharmacology.orgfishersci.canih.gov Activation of NF-κB typically leads to increased production of cytokines such as TNF-α, IL-6, and IL-1β. unitedchem.comguidetopharmacology.orgfishersci.ca Studies have demonstrated that hericenones inhibit the phosphorylation of IκBα, a crucial step that prevents NF-κB activation and its translocation into the nucleus. unitedchem.comguidetopharmacology.orgfishersci.ca This inhibition of NF-κB signaling is considered relevant in the context of reducing inflammation. unitedchem.comguidetopharmacology.orgfishersci.canih.gov

Regulation of Pro-inflammatory Mediators (e.g., iNOS, Cytokines)

Hericenones contribute to the regulation of various pro-inflammatory mediators. They have been found to inhibit the expression of inducible nitric oxide synthase (iNOS), leading to a reduction in nitric oxide (NO) production. unitedchem.comguidetopharmacology.orgfishersci.ca Elevated NO levels are associated with chronic inflammation. unitedchem.comguidetopharmacology.orgfishersci.ca Furthermore, by inhibiting NF-κB activation, hericenones indirectly suppress the production of key pro-inflammatory cytokines. unitedchem.comguidetopharmacology.orgfishersci.ca Research indicates that H. erinaceus extracts can reduce the levels of TNF-α, IL-6, and IL-1β. fishersci.co.ukunitedchem.comguidetopharmacology.orgfishersci.canih.gov

Anti-Platelet Aggregation Properties

This compound has demonstrated notable anti-platelet aggregation properties, particularly its selective inhibitory effect on collagen-induced platelet aggregation.

Selective Inhibition of Collagen-Induced Platelet Aggregation (In Vitro Studies)

In vitro studies have shown that this compound selectively inhibits platelet aggregation induced by collagen. thegoodscentscompany.comnih.govwikipedia.orgnih.govthegoodscentscompany.comcenmed.comnih.govuni.lu This inhibitory effect has been observed in both rabbit and human platelets. thegoodscentscompany.comnih.govwikipedia.orgcenmed.com Importantly, this compound did not significantly inhibit platelet aggregation induced by other agonists, including U46619 (a TXA₂ analogue), ADP, thrombin, or adrenaline. thegoodscentscompany.comnih.govwikipedia.orgnih.govthegoodscentscompany.comcenmed.com

Detailed research findings on the inhibitory effect of this compound on collagen-induced platelet aggregation include observations of concentration-dependent inhibition. Complete inhibition of collagen-induced platelet aggregation in rabbit platelets was achieved at a concentration of 30 µM, with near complete inhibition noted at 10 µM. nih.govnih.gov In human platelets, this compound inhibited collagen-induced aggregation in a concentration-dependent manner with an IC50 value of approximately 3 µM. nih.gov This potency has been compared to that of aspirin (B1665792), with 30 µM this compound showing similar complete inhibition to 5 µM aspirin in tested rabbits. nih.gov In contrast to this compound, other related compounds such as Hericenones C, D, and E did not exhibit significant inhibitory activity on collagen-induced platelet aggregation at concentrations up to 100 µM in one study. nih.gov

Here is a summary of the in vitro platelet aggregation inhibition data for this compound:

Platelet SourceInducing AgentThis compound EffectKey FindingsCitation
RabbitCollagenInhibitoryComplete inhibition at 30 µM; near complete at 10 µM. nih.govnih.gov
HumanCollagenInhibitoryIC50 of approximately 3 µM. nih.gov
Rabbit/HumanU46619No significant inhibitionSelective effect. thegoodscentscompany.comnih.govwikipedia.orgcenmed.com
Rabbit/HumanADPNo significant inhibitionSelective effect. thegoodscentscompany.comnih.govwikipedia.orgcenmed.com
Rabbit/HumanThrombinNo significant inhibitionSelective effect. thegoodscentscompany.comnih.govwikipedia.orgcenmed.com
Rabbit/HumanAdrenalineNo significant inhibitionSelective effect. thegoodscentscompany.comnih.govwikipedia.orgcenmed.com
Rabbit/HumanArachidonic AcidNo significant inhibitionAction upstream of arachidonic acid release. nih.govwikipedia.orgcenmed.com
Rabbit/HumanConvulxinNo significant inhibitionGPVI is not involved. nih.govwikipedia.orgcenmed.com

Mechanistic Interrogations of Platelet Signaling Pathways (e.g., Integrin α2/β1, Arachidonic Acid Release)

Mechanistic studies suggest that this compound interferes with the signaling pathway initiated by collagen binding to platelets. The evidence indicates that this compound blocks the signaling cascade downstream of the collagen receptor integrin α2/β1, leading to the inhibition of arachidonic acid release. thegoodscentscompany.comnih.govwikipedia.orgnih.govcenmed.com

Collagen is a major extracellular matrix protein that activates platelets through interaction with specific receptors, including integrin α2/β1 and GPVI. nih.gov Activation via these receptors triggers intracellular signaling events, including the release of arachidonic acid from membrane phospholipids. nih.govamdb.online Arachidonic acid is then metabolized by cyclooxygenase-1 (COX-1) to form prostaglandin H₂ (PGH₂), which is subsequently converted to thromboxane (B8750289) A₂ (TXA₂), a potent inducer of platelet aggregation. amdb.online

Compound Names and PubChem CIDs:

Compound NamePubChem CID
This compound14482559
Arachidonic Acid444899
Hericenone C15658905
Hericenone D15658906
Hericenone E15658907
U466195311493
ADP6022
Epinephrine (Adrenaline)303 or 5816*

*Note: PubChem lists multiple CIDs for Epinephrine, with 5816 being the most common for the free base and 303 for the (R)-enantiomer. Both are associated with the substance.##

This compound, a naturally occurring compound found in the mushroom Hericium erinaceus, has attracted scientific interest due to its reported pharmacological activities, particularly in the areas of inflammation and platelet aggregation. Research into the mechanisms underlying these effects has shed light on its potential therapeutic relevance.

Investigations into the biological activities of this compound and extracts from Hericium erinaceus rich in hericenones have identified several key molecular targets and pathways involved in their anti-inflammatory and antioxidant effects.

Downregulation of Inflammasome Network Components (e.g., NLRP3, ASC, Pro-caspase-1)

Studies on Hericium erinaceus have suggested anti-inflammatory mechanisms that involve the modulation of the inflammasome network. Research findings indicate that extracts from H. erinaceus can lead to the downregulation of the expression levels of crucial inflammasome components, including ASC, NLRP3, and pro-caspase-1. fishersci.co.uk The NLRP3 inflammasome is a significant part of the innate immune system responsible for activating caspase-1 and facilitating the release of pro-inflammatory cytokines such as IL-1β and IL-18 in response to various stimuli. fishersci.canih.govnih.gov While these findings highlight the potential for H. erinaceus compounds to influence inflammasome activity, further direct studies are needed to specifically delineate the role of this compound in the downregulation of these particular components of the inflammasome network.

Inhibition of Nuclear Factor-kappa B (NF-κB) Signaling Pathway Activation

A significant mechanism contributing to the anti-inflammatory properties associated with hericenones is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. unitedchem.comguidetopharmacology.orgfishersci.camims.com The NF-κB pathway is a central regulator of inflammatory responses, controlling the transcription of numerous genes involved in the production of inflammatory mediators. unitedchem.comguidetopharmacology.orgfishersci.canih.gov Activation of this pathway typically involves the phosphorylation and degradation of the inhibitor protein IκBα, which allows NF-κB to translocate to the nucleus and initiate gene expression. unitedchem.comguidetopharmacology.orgfishersci.ca Hericenones have been shown to inhibit the phosphorylation of IκBα, thereby preventing the activation and nuclear translocation of NF-κB. unitedchem.comguidetopharmacology.orgfishersci.ca This disruption of NF-κB signaling is a key mechanism by which hericenones, including this compound, may exert their anti-inflammatory effects. unitedchem.comguidetopharmacology.orgfishersci.ca

Regulation of Pro-inflammatory Mediators (e.g., iNOS, Cytokines)

The modulation of pro-inflammatory mediators is another important aspect of the pharmacological activity of hericenones. Hericenones have been reported to inhibit the expression of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide (NO). unitedchem.comguidetopharmacology.orgfishersci.ca Elevated levels of NO are linked to chronic inflammation. unitedchem.comguidetopharmacology.orgfishersci.ca By suppressing iNOS expression, hericenones can contribute to reduced NO production. unitedchem.comguidetopharmacology.orgfishersci.ca Furthermore, through the inhibition of the NF-κB pathway, hericenones indirectly lead to a decrease in the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). fishersci.co.ukunitedchem.comguidetopharmacology.orgfishersci.canih.gov Studies using H. erinaceus extracts have demonstrated a reduction in the levels of these cytokines. fishersci.co.ukunitedchem.comguidetopharmacology.orgfishersci.canih.gov

Contributions of Antioxidant Pathways (e.g., Nrf2) to Anti-Inflammatory Effects

Antioxidant mechanisms also play a role in the anti-inflammatory effects observed with Hericium erinaceus and its constituents. The activation of the Nrf2 (nuclear factor erythroid 2–related factor 2) signaling pathway is one such mechanism. unitedchem.comguidetopharmacology.orgfishersci.camims.com Nrf2 is a transcription factor that regulates the expression of a battery of antioxidant enzymes, such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx), which are crucial for mitigating oxidative stress. unitedchem.comguidetopharmacology.orgfishersci.cawikidata.org Oxidative stress is closely intertwined with inflammatory processes, and the ability of H. erinaceus to activate the Nrf2 pathway contributes to its capacity to reduce inflammation by enhancing the cellular antioxidant defense system. unitedchem.comguidetopharmacology.orgfishersci.camims.com

Anti-Platelet Aggregation Properties

This compound has been specifically investigated for its effects on platelet aggregation, demonstrating a selective inhibitory activity.

Selective Inhibition of Collagen-Induced Platelet Aggregation (In Vitro Studies)

In vitro studies have consistently shown that this compound selectively inhibits platelet aggregation induced by collagen. thegoodscentscompany.comnih.govwikipedia.orgnih.govthegoodscentscompany.comcenmed.comnih.govuni.lu This effect is considered strong and potentially represents a novel mechanism for antithrombotic therapy. thegoodscentscompany.comnih.govwikipedia.org The inhibitory activity of this compound has been demonstrated in washed platelets from both rabbits and humans. thegoodscentscompany.comnih.govwikipedia.orgcenmed.com

A key finding from these studies is the selectivity of this compound's action. It effectively inhibited aggregation induced by collagen but showed no significant inhibitory effect on aggregation triggered by other common agonists, including U46619 (a stable analogue of TXA₂), ADP, thrombin, or adrenaline. thegoodscentscompany.comnih.govwikipedia.orgnih.govthegoodscentscompany.comcenmed.com

Quantitative data from in vitro experiments illustrate the potency of this compound. In washed rabbit platelets stimulated with collagen, complete inhibition of aggregation was observed at a concentration of 30 µM, with nearly complete inhibition at 10 µM. nih.govnih.gov When tested on human platelets, this compound inhibited collagen-induced aggregation in a concentration-dependent manner, with an IC50 value of approximately 3 µM. nih.gov This level of inhibition is comparable in potency to that observed with aspirin in similar in vitro settings. nih.gov Notably, other hericenones, specifically Hericenones C, D, and E, did not show inhibitory activity on collagen-induced platelet aggregation at concentrations up to 100 µM in one study, suggesting that this anti-platelet effect is distinctive to this compound. nih.gov

The following table summarizes representative in vitro data on this compound's effect on platelet aggregation induced by various agonists:

Platelet SourceInducing AgentThis compound EffectConcentration(s) TestedKey ObservationCitation
RabbitCollagenInhibitory1-30 µMComplete inhibition at 30 µM nih.govnih.gov
HumanCollagenInhibitory1-30 µMIC50 approx. 3 µM nih.gov
Rabbit/HumanU46619No significant inhibitionNot specifiedSelective inhibition of collagen thegoodscentscompany.comnih.govwikipedia.orgcenmed.com
Rabbit/HumanADPNo significant inhibitionNot specifiedSelective inhibition of collagen thegoodscentscompany.comnih.govwikipedia.orgcenmed.com
Rabbit/HumanThrombinNo significant inhibitionNot specifiedSelective inhibition of collagen thegoodscentscompany.comnih.govwikipedia.orgcenmed.com
Rabbit/HumanAdrenalineNo significant inhibitionNot specifiedSelective inhibition of collagen thegoodscentscompany.comnih.govwikipedia.orgcenmed.com
Rabbit/HumanArachidonic AcidNo significant inhibitionNot specifiedAction upstream of AA release nih.govwikipedia.orgcenmed.com
Rabbit/HumanConvulxinNo significant inhibitionNot specifiedGPVI not involved nih.govwikipedia.orgcenmed.com

Mechanistic Interrogations of Platelet Signaling Pathways (e.g., Integrin α2/β1, Arachidonic Acid Release)

Mechanistic investigations into how this compound inhibits collagen-induced platelet aggregation point towards an interference with specific signaling events downstream of collagen receptor activation. Collagen activates platelets primarily through two receptors: integrin α2/β1 and GPVI. nih.gov Activation of these receptors initiates intracellular signaling cascades that lead to platelet shape change, granule secretion, and aggregation.

Studies suggest that this compound acts by blocking the signaling pathway originating from the integrin α2/β1 receptor. thegoodscentscompany.comnih.govwikipedia.orgnih.govcenmed.com Evidence supporting this includes the observation that this compound did not inhibit platelet aggregation induced by convulxin, a specific agonist for the GPVI receptor. nih.govwikipedia.orgcenmed.com This indicates that GPVI is not the primary target of this compound's inhibitory action on collagen-induced aggregation. nih.govwikipedia.orgcenmed.com

Furthermore, this compound did not inhibit platelet aggregation induced by arachidonic acid. nih.govwikipedia.orgcenmed.com Arachidonic acid is released from platelet membranes following receptor activation and is a precursor to potent aggregatory mediators like TXA₂ via the COX-1 enzyme. amdb.online The lack of inhibition by this compound when arachidonic acid is used as the agonist suggests that its target lies upstream of arachidonic acid liberation in the collagen signaling pathway. nih.govwikipedia.orgcenmed.com In vitro tests also confirmed that this compound did not inhibit cyclooxygenase-1 activity. nih.gov

Based on these findings, the proposed mechanism of action for this compound's anti-platelet effect is the inhibition of collagen signaling specifically originating from integrin α2/β1, at a point prior to the release of arachidonic acid. thegoodscentscompany.comnih.govwikipedia.orgnih.govcenmed.com

Anti-Cancer and Cytotoxic Effects

Investigations into the anti-cancer properties of this compound have primarily centered on its direct toxicity to cancer cells and its influence on cellular processes critical for cancer progression, such as cell cycle regulation and apoptosis.

In Vitro Cytotoxicity in Specific Cancer Cell Lines (e.g., HeLa Cells)

This compound has demonstrated cytotoxic effects against various cancer cell lines in vitro. Notably, studies have reported its cytotoxicity against HeLa cervical cancer cells. nih.govresearchgate.netrsc.orgmedchemexpress.comsciopen.com One study indicated that this compound exhibited complete growth inhibition of HeLa cells at a concentration of 6.3 µg/mL, while Hericenone A required a higher concentration of 100 µg/mL for the same effect. sciopen.comexp-oncology.com.uaresearchgate.net This suggests a more potent cytotoxic activity of this compound compared to Hericenone A in this specific cell line. The potent cytotoxicity of this compound has been suggested to be potentially related to its γ-lactam and its N-substituent. exp-oncology.com.uaresearchgate.net

Other studies on Hericium erinaceus compounds, while not always specifically focusing on this compound, have also indicated cytotoxic activity against other cancer cell lines, including human colorectal carcinoma cells (HCT-116 and DLD-1), human liver cancer cells (Hep-G2), and human esophageal squamous cell carcinoma (ESCC) EC109 cells, highlighting the potential of H. erinaceus derived compounds in cancer research. mdpi.comresearchgate.net

Here is a summary of reported cytotoxicity data for this compound against HeLa cells:

CompoundCell LineMinimum Concentration for Complete Growth InhibitionReference
This compoundHeLa6.3 µg/mL sciopen.comexp-oncology.com.uaresearchgate.net
Hericenone AHeLa100 µg/mL sciopen.comexp-oncology.com.uaresearchgate.net

Induction of Cell Cycle Modulation and Apoptosis in Preclinical Cellular Models

While direct research specifically detailing the induction of cell cycle modulation and apoptosis by this compound is limited in the provided search results, studies on other compounds from Hericium erinaceus, such as erinacines and hericerin, provide insights into potential mechanisms that might be relevant to this compound's anti-cancer effects.

For instance, erinacines have been shown to modulate cell cycle regulation by blocking cyclin-dependent kinases, thereby preventing cell cycle progression through checkpoints. wjgnet.com Additionally, erinacines have been found to induce apoptosis in gastric cancer cell models through the activation of caspase-mediated pathways. wjgnet.com Hericerin, another compound from H. erinaceus, has been reported to induce apoptosis in HL-60 leukemia cells, accompanied by the down-regulation of p-AKT and c-myc levels. sci-hub.se These findings suggest that compounds from H. erinaceus can influence cell cycle and apoptosis pathways, mechanisms that warrant further investigation specifically for this compound.

Investigation of Non-Apoptotic Growth Inhibition Mechanisms

Some studies on Hericium erinaceus compounds suggest that growth inhibition might occur through mechanisms other than apoptosis. For example, hericerin's growth inhibitory effect on certain breast cancer cell lines (T47D and MDA-MB-231) was suggested to be mediated through nonapoptotic pathways, based on a slight increase in PARP cleavage. acs.org This indicates that H. erinaceus metabolites can exert anti-cancer effects through diverse mechanisms, which may include non-apoptotic modes of growth inhibition. Further research is needed to determine if this compound also utilizes such non-apoptotic pathways to inhibit cancer cell growth.

Other Emerging Biological Activities and Potential Mechanisms (e.g., Acetylcholinesterase Inhibition)

Beyond its anti-cancer potential, this compound has shown other emerging biological activities. One notable area of investigation is its potential role in inhibiting acetylcholinesterase (AChE).

Computational studies utilizing approaches like Quantitative Structure-Activity Relationship (QSAR) and molecular docking have indicated this compound as a potential inhibitor of acetylcholinesterase. mdpi.comnih.govfigshare.comacs.orgacs.org Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter crucial for cognitive function. Inhibition of AChE is a common strategy for the symptomatic treatment of Alzheimer's disease. nih.govacs.orgacs.org

Molecular docking studies have suggested that this compound, along with erinacerin A (another compound from H. erinaceus), exhibits binding energy profiles with AChE that are similar to those of approved Alzheimer's drugs like donepezil (B133215) and galanthamine. nih.govfigshare.comacs.org This suggests that this compound could be a potential candidate for further research into symptom-alleviating treatments for Alzheimer's disease by inhibiting AChE. nih.govfigshare.comacs.org

Another significant biological activity reported for this compound is its potent anti-platelet aggregation effect. researchgate.netrsc.orgmedchemexpress.comexamine.comsci-hub.sefloydfungi.chnih.gov Studies have shown that this compound selectively inhibits collagen-induced platelet aggregation. researchgate.netfloydfungi.chnih.gov The proposed mechanism involves blocking collagen signaling upstream of arachidonic acid release in the integrin α2/β1 pathway. researchgate.netfloydfungi.chnih.gov This activity suggests this compound's potential as an antithrombotic agent for preventing vascular diseases like myocardial infarction and stroke. researchgate.netfloydfungi.chnih.gov

This compound did not inhibit platelet aggregation induced by other agonists such as U46619 (a TXA₂ analogue), ADP, thrombin, or adrenaline, nor did it inhibit aggregation induced by arachidonic acid or convulxin (a GPVI agonist). researchgate.netfloydfungi.chnih.gov This indicates a specific mechanism of action related to collagen-induced aggregation. researchgate.netfloydfungi.chnih.gov

Here is a summary of the anti-platelet aggregation activity of this compound:

Inducing AgentThis compound EffectReference
CollagenInhibitory researchgate.netfloydfungi.chnih.gov
U46619 (TXA₂ analogue)No Inhibition researchgate.netfloydfungi.chnih.gov
ADPNo Inhibition researchgate.netfloydfungi.chnih.gov
ThrombinNo Inhibition researchgate.netfloydfungi.chnih.gov
AdrenalineNo Inhibition researchgate.netfloydfungi.chnih.gov
Arachidonic AcidNo Inhibition researchgate.netfloydfungi.chnih.gov
Convulxin (GPVI agonist)No Inhibition researchgate.netfloydfungi.chnih.gov

Hericenones C-E, while known for stimulating nerve growth factor (NGF) synthesis, did not show inhibitory effects on collagen-induced platelet aggregation, highlighting the specificity of this compound's anti-platelet activity. rsc.orgexamine.com

Structure Activity Relationship Sar Studies of Hericenone B and Its Analogues

Correlating Specific Structural Features with Observed Biological Activities

The biological activity of Hericenone B is attributed to its specific chemical structure, characterized by a complex ring system ontosight.ai. This compound has been shown to inhibit collagen-induced platelet aggregation floydfungi.ch. This anti-platelet activity is considered distinctive to this compound compared to some other hericenones containing a fatty acid chain floydfungi.ch. It is hypothesized that the characteristic γ-lactam and N-substituent present in this compound may be responsible for its anti-platelet activity floydfungi.ch.

Impact of Functional Group Modifications on Potency and Selectivity

Studies on Hericenone analogues and derivatives provide insights into how modifications to the basic structure affect their biological potency and selectivity. While specific detailed findings on functional group modifications of this compound were not extensively found in the search results, research on other hericenones offers some comparative context. For example, hericenones C-H, which possess a chromene framework with long-chain fatty acids, are known to promote nerve growth factor (NGF) production in nerve cells in vitro nih.govresearchgate.net. A study on Hericenone C indicated that a deacylated derivative of Hericenone C, lacking the fatty acid side chain, showed enhanced neuroprotective properties compared to the parent compound researchgate.net. This suggests that the presence or absence, and potentially the nature, of fatty acid chains can significantly impact the biological activity of hericenone compounds.

Comparative Analysis of Biological Profiles Among Different Hericenone Compounds

The Hericium genus produces a variety of hericenone compounds, including Hericenone A, B, C, D, E, F, G, H, I, J, and L, among others researchgate.net. These compounds exhibit diverse biological activities. While this compound specifically showed inhibitory activity on collagen-induced platelet aggregation, Hericenone C, D, and E did not demonstrate this activity at tested concentrations floydfungi.ch. This suggests a distinct biological profile for this compound in the context of platelet aggregation compared to these fatty acid-containing hericenones floydfungi.ch.

Other hericenones, such as Hericenones C-H, are known for their NGF-promoting activity researchgate.net. Hericenones A, B, I, J, and L, along with isohericenone J, have shown antiproliferative activities against various cancer cell lines researchgate.net. Hericenone Q has demonstrated cytotoxic activity against human colorectal carcinoma and liver cancer cell lines researchgate.net.

The structural differences between these hericenones, particularly the presence and type of fatty acid chains and variations in the core ring structures (like the isoindolone core of this compound versus the chromene framework of Hericenones C-H), contribute to their differing biological profiles. The total synthesis of hericenones C-H has facilitated the evaluation of their structure-activity relationships cjnmcpu.com.

A comparative overview of the biological activities of some hericenone compounds is presented in the table below:

CompoundCore StructureKey Structural FeaturesReported Biological Activities
This compoundIsoindoloneγ-lactam, N-phenylethyl substituentInhibits collagen-induced platelet aggregation floydfungi.ch.
Hericenones C-HChromeneLong-chain fatty acid esterPromote NGF synthesis researchgate.net.
Hericenone CChromenePalmitic acid esterParent compound for deacylated derivative with enhanced neuroprotective properties researchgate.net.
Hericenone QBenzaldehyde (B42025)Specific benzaldehyde derivativeCytotoxic activity against cancer cell lines (Hep-G2, HCT-116) researchgate.net.
Hericenones A, B, I, J, L, Isohericenone JVariedVariedAntiproliferative activity against cancer cell lines researchgate.net.

This comparative analysis highlights that even within the hericenone class, structural variations lead to distinct pharmacological effects, emphasizing the importance of SAR studies in identifying compounds with specific therapeutic potentials.

Advanced Analytical Methodologies for Hericenone B Research

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement and Quantification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the analysis of Hericenone B, providing highly accurate mass measurements that are fundamental to determining its elemental composition. Techniques such as Quadrupole Time-of-Flight (Q-TOF) HRMS allow for the determination of molecular formulas with a high degree of confidence. For instance, the analysis of related compounds like erinacines, which are often studied alongside hericenones, has demonstrated the capability of HRMS to yield precise mass data, from which elemental compositions can be proposed.

In the context of this compound, HRMS is used to obtain a high-resolution mass spectrum, where the mass-to-charge ratio (m/z) is measured to several decimal places. This precision allows researchers to distinguish between compounds that might have the same nominal mass but different elemental formulas. The molecular formula of novel hericenone derivatives has been successfully determined using High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). acs.org

Table 1: Exemplary High-Resolution Mass Spectrometry Data for a Hericenone-related Compound This table is illustrative and based on data for structurally similar compounds.

Parameter Observed Value Notes
Ionization Mode ESI+ Electrospray Ionization, Positive
Observed m/z [M+H]⁺ 433.2641 Represents the protonated molecule
Predicted Elemental Composition C₂₅H₃₆O₆ Proposed based on accurate mass
Mass Accuracy (ppm) < 5 ppm Indicates high measurement precision

Coupled Liquid Chromatography-Mass Spectrometry (LC-MS) and Ion Mobility Spectrometry (IMS) for Separation and Characterization of Isomers

The analysis of complex natural product extracts containing this compound and its isomers presents a significant analytical challenge. Coupling Liquid Chromatography (LC) with Mass Spectrometry (MS) is a standard approach for separating and identifying compounds in a mixture. rsc.orgresearchgate.net However, the presence of isomers—molecules with the same chemical formula but different structural arrangements—often requires an additional dimension of separation for unambiguous identification. lcms.czfrontiersin.org

This is achieved by integrating Ion Mobility Spectrometry (IMS) into the LC-MS workflow. lcms.cz IMS separates ions in the gas phase based on their size, shape, and charge. frontiersin.org This technique provides an additional layer of separation, resolving isomers that may co-elute during the liquid chromatography phase. lcms.cznih.gov The combination of LC, IMS, and MS provides three complementary parameters for analyte identification: retention time, collision cross-section (CCS), and mass-to-charge ratio. nih.gov

This hyphenated technique is particularly valuable in the study of hericenones and related compounds, where structural and geometric isomers are common. lcms.cz By using IMS, researchers can differentiate between these closely related molecules, which is critical for understanding the specific biological activities of each isomer. lcms.cz Tentative identifications of isomers can be supported by comparing experimentally determined CCS values with predicted values from computational tools. lcms.cz

Table 2: Typical Parameters for LC-IMS-MS Analysis of Hericenone-Containing Extracts This table presents a generalized set of parameters used in such analyses.

Parameter Specification Purpose
LC System
Column C18 Reversed-Phase Separation based on polarity
Mobile Phase Acetonitrile/Water Gradient Elution of compounds from the column
Flow Rate 0.2 - 0.4 mL/min Controls retention time and separation
IMS System
Drift Gas Nitrogen Medium through which ions travel
Drift Voltage Variable Separates ions based on mobility
MS System
Ionization ESI (Negative or Positive) Generates ions for analysis
Analyzer TOF (Time-of-Flight) High-resolution mass measurement
Acquisition Mode MS/MS or MSᴱ Provides fragmentation data for structural info

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Conformation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like this compound, including its conformation and stereochemistry. core.ac.ukresearchgate.net While MS techniques provide information about mass and elemental formula, NMR provides detailed insight into the connectivity of atoms and their spatial relationships. ethernet.edu.et

The structure of this compound was originally deduced using 1D NMR (¹H and ¹³C) and 2D NMR experiments. floydfungi.ch Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the carbon skeleton and the placement of protons and functional groups. acs.org

For determining the relative stereochemistry and molecular conformation, Nuclear Overhauser Effect (NOE) based experiments are crucial. core.ac.uk Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) detect protons that are close to each other in space, even if they are not directly bonded. acs.org The presence or absence of NOE correlations between specific protons allows for the determination of the molecule's three-dimensional arrangement. acs.org Solid-state NMR, coupled with computational methods, represents an advanced approach to confirm both the stereochemistry and the molecular conformation of complex natural products with a high degree of statistical probability. nih.gov

Table 3: Illustrative ¹³C and ¹H NMR Spectral Data for Key Moieties in a Hericenone Structure This table is a representative example based on published data for this compound and its analogues.

Position δC (ppm) δH (ppm, multiplicity, J in Hz)
2' 170.1 -
3' 115.5 -
4' 158.3 -
5' 108.9 6.25 (d, 2.3)
6' 159.8 -
7' 109.8 6.20 (d, 2.3)
1 29.8 4.45 (s)
10 197.2 9.35 (s)

Future Research Directions and Translational Perspectives Preclinical

Complete Elucidation of Hericenone B Biosynthetic Pathway and Regulation

A complete understanding of the biosynthetic pathway of this compound within Hericium erinaceus is a critical area for future research. Hericenones are aromatic compounds derived from the fruiting body of H. erinaceus. tandfonline.com They are classified as meroterpenoids, which are compounds derived from mixed biosynthetic origins, typically involving both polyketide and terpenoid pathways. nih.govbiorxiv.org

Recent studies have begun to identify the initial enzymatic steps involved in the biosynthesis of hericenones. The first two steps have been reported to involve the polyketide synthase HerA and the carboxylic acid reductase HerB, as demonstrated through heterologous expression in Aspergillus oryzae. nih.govbiorxiv.orgnih.gov Orsellinic acid is identified as a core structure shared by hericenones, hericerin, and erinacerins, and its biosynthesis involves type I or type III polyketide synthases. biorxiv.orgnih.gov The reduction of the carboxylic acid moiety to an aldehyde in some meroterpenoids from H. erinaceus suggests the involvement of an aromatic carboxylic acid reductase. biorxiv.orgnih.gov

Further research is needed to identify and characterize the remaining enzymes and genetic elements involved in the downstream steps of this compound biosynthesis, including prenylation and subsequent modifications. nih.govbiorxiv.orgnih.gov Genomic, transcriptomic, and proteomic analyses of Hericium erinaceus have provided insights into the enzymes potentially involved in the biosynthesis of its secondary metabolites, including terpenoids and polyketides. researchgate.netresearchgate.net Proteins involved in polyketide biosynthesis are often highly expressed in the fruiting body, where hericenones are primarily found. researchgate.net Elucidating the complete pathway will not only deepen the understanding of fungal metabolism but also provide the necessary genetic tools for pathway engineering and optimization of this compound production. Understanding the regulatory mechanisms controlling these biosynthetic genes is also essential for maximizing yields in cultivation or heterologous expression systems. researchgate.net

Rational Design and Development of Highly Potent and Selective Analogues Based on SAR

Structure-Activity Relationship (SAR) studies are fundamental for the rational design and development of this compound analogues with enhanced potency, selectivity, and improved pharmacokinetic properties. This compound is a phenolic bioactive constituent isolated from Hericium erinaceus. researchgate.net Structurally, hericenones are benzyl (B1604629) alcohol derivatives. tandfonline.comresearchgate.net

Previous research has explored the SAR of related hericenones, particularly hericenones C-H, which are structurally related to this compound. researchgate.net These studies have involved the total synthesis of these compounds to enable the evaluation of their SAR. researchgate.netcjnmcpu.com For instance, hericenones C, D, and E have shown stimulating activity for the biosynthesis of NGF in vitro, with differing degrees of activity depending on the nature of the fatty acid chain. tandfonline.com this compound itself has demonstrated anti-platelet activity, and its characteristic γ-lactam and N-substituent may be important for this activity. floydfungi.ch

Future research should focus on systematic modifications of the this compound structure to identify key functional groups and structural motifs responsible for its observed biological activities, such as neuroprotection and anti-platelet effects. researchgate.netfloydfungi.chmdpi.comnih.gov Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, can be valuable tools for screening potential analogues and predicting their activity before synthesis. nih.govnih.govacs.org Molecular docking and dynamics simulations can further provide insights into the interaction of this compound and its analogues with target proteins, such as acetylcholinesterase, for which this compound has shown potential inhibitory activity in computational studies. nih.govacs.org The synthesis of novel analogues based on these SAR insights is crucial for developing compounds with improved therapeutic profiles and reduced potential off-target effects. cjnmcpu.com

Optimization of Bioproduction and Semi-synthetic Strategies for Enhanced Yields

The efficient and scalable production of this compound is essential for its preclinical and potential clinical development. This compound is often present in H. erinaceus fruiting bodies in relatively low abundance. The content of hericenones can vary depending on cultivation conditions and the fungal developmental stage. mdpi.commdpi.com

Optimization of bioproduction through controlled fermentation of Hericium erinaceus mycelia or fruiting bodies is a key area for future research. Studies have investigated solid-state cultivation for the production of H. erinaceus biomass and related compounds like erinacine A, demonstrating that cultivation parameters can influence yield. researchgate.nethilarispublisher.com Exploring different strains of H. erinaceus, optimizing growth media composition, temperature, aeration, and other environmental factors can lead to enhanced this compound production. researchgate.nethilarispublisher.com

Semi-synthetic strategies, starting from readily available precursors or related compounds isolated from H. erinaceus, offer an alternative approach to improve yields and potentially generate novel analogues. Total synthesis of hericenones, including this compound, has been reported, providing a basis for semi-synthetic routes. researchgate.netcjnmcpu.comthegoodscentscompany.comsci-hub.se Challenges in chemical synthesis, such as regioselectivity and functional group compatibility, highlight the need for optimized synthetic methodologies. researchgate.net Combining fermentation for the production of intermediate compounds with subsequent chemical modifications could provide a more efficient and cost-effective production method for this compound and its derivatives.

Advanced Preclinical In Vivo Models for Comprehensive Efficacy and Mechanistic Validation

Translating the in vitro findings of this compound to potential therapeutic applications requires rigorous validation in advanced preclinical in vivo models. While preclinical and in vitro studies have demonstrated potential neuroprotective, antimicrobial, and immunomodulatory properties of H. erinaceus extracts and compounds, large-scale, well-controlled clinical trials are needed. mdpi.commdpi.com

Future research should utilize relevant animal models that closely mimic human disease conditions where this compound is hypothesized to have therapeutic benefit, such as neurodegenerative diseases (e.g., Alzheimer's disease, Parkinson's disease), stroke, or conditions involving platelet aggregation. researchgate.netfloydfungi.chmdpi.comnih.govfloydfungi.chnih.gov Studies in animal models have shown that H. erinaceus administration can improve neuronal conditions and cognitive function. nih.govfloydfungi.chnih.gov Specifically for this compound, in vivo studies are necessary to confirm its anti-platelet activity observed in vitro and to investigate its mechanism of action more precisely. floydfungi.ch

Advanced in vivo studies should aim to comprehensively evaluate the efficacy of this compound, including dose-response relationships, optimal routes of administration, and pharmacokinetic profiling (absorption, distribution, metabolism, and excretion). Furthermore, detailed mechanistic studies in vivo are crucial to understand how this compound exerts its effects at the molecular and cellular levels within a complex biological system. This includes investigating its ability to cross the blood-brain barrier, modulate relevant signaling pathways (e.g., NGF synthesis, ERK signaling), reduce oxidative stress, and mitigate neuroinflammation. mdpi.comnih.govmdpi.comfloydfungi.ch Utilizing advanced imaging techniques and behavioral assessments in these models will provide a more complete picture of this compound's therapeutic potential and inform future clinical trial design.

Q & A

Q. What are the primary biological activities of Hericenone B, and how are they experimentally validated?

this compound exhibits neurotrophic, anti-thrombotic, and cytotoxic activities. Key methods include:

  • NGF Biosynthesis : In vitro assays using PC12 cells to measure neurite outgrowth, supported by Western blotting for NGF expression .
  • Anti-Thrombosis : Platelet aggregation inhibition assays (e.g., ADP-induced aggregation) and blood flow measurement models in rodents .
  • Cytotoxicity : MTT assays against cancer cell lines (e.g., Hep-G2, HCT-116) to determine IC50 values .

Q. What methodologies are used to isolate and characterize this compound from Hericium erinaceus?

Isolation involves:

  • Extraction : Ethanol or methanol extraction of fruiting bodies, followed by partitioning (e.g., hexane, ethyl acetate).
  • Chromatography : Column chromatography (silica gel, Sephadex LH-20) and HPLC for purification.
  • Structural Elucidation : NMR (1H, 13C, 2D-COSY) and mass spectrometry (HR-ESI-MS) for stereochemical determination .

Q. What in vitro assays are standard for evaluating this compound’s neuroprotective effects?

  • Neurite Outgrowth Assays : PC12 cells treated with this compound, followed by microscopy to quantify neurite length.
  • Myelination Studies : Oligodendrocyte cultures assessed for myelin sheath formation via immunofluorescence .
  • Oxidative Stress Models : SH-SY5Y cells exposed to H2O2, with this compound’s protective effects measured via ROS scavenging assays .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s role in NGF biosynthesis signaling pathways?

  • Hypothesis Testing : Use siRNA knockdown of TrkA receptors in neuronal cells to determine this compound’s dependency on NGF-TrkA signaling.
  • Pathway Analysis : RNA-seq or phosphoproteomics to map downstream targets (e.g., PI3K/Akt, MAPK pathways) .
  • Controls : Include negative controls (e.g., hericenone-free extracts) and positive controls (recombinant NGF).

Q. How should contradictory findings (e.g., cytotoxic vs. neuroprotective effects) be reconciled in this compound studies?

  • Dose-Dependent Analysis : Perform dose-response curves across cell lines (e.g., 1–100 μM) to identify therapeutic vs. toxic thresholds.
  • Context-Specific Mechanisms : Evaluate tissue-specific uptake (e.g., blood-brain barrier permeability assays) and metabolic stability .
  • Multi-Omics Integration : Combine transcriptomics (affected pathways) and metabolomics (biotransformation products) to clarify dual roles .

Q. What advanced analytical techniques ensure the structural fidelity and purity of synthesized this compound?

  • Purity Validation : UPLC-PDA (purity >95%) and chiral HPLC to confirm enantiomeric consistency.
  • Crystallography : X-ray diffraction for absolute configuration determination (if crystalline derivatives are obtainable).
  • Quantitative NMR : Using internal standards (e.g., 1,3,5-trimethoxybenzene) for batch-to-batch consistency .

Q. How can researchers integrate multi-modal data (e.g., in vitro, in vivo, computational) to model this compound’s bioactivity?

  • Systems Pharmacology : Use tools like SwissTargetPrediction to identify putative targets, validated by molecular docking (AutoDock Vina).
  • Meta-Analysis : Aggregate published IC50/Kd values into a database for structure-activity relationship (SAR) modeling.
  • In Vivo Validation : Zebrafish models for blood-brain barrier penetration studies, paired with pharmacokinetic profiling (Cmax, AUC) .

Methodological Frameworks

  • Experimental Design : Apply the PICO framework (Population: cell/animal models; Intervention: this compound dose; Comparison: controls; Outcome: mechanistic endpoints) .
  • Quality Control : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.